N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethyl group, an ethoxy group, and a nitro group
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c1-2-26-14-6-3-9(7-13(14)22(24)25)15(23)21-12-8-10(16(18,19)20)4-5-11(12)17/h3-8H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPFTWKTWNIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an appropriate benzene derivative followed by the introduction of the ethoxy group through an etherification reaction. The chloro and trifluoromethyl groups are then introduced via halogenation and trifluoromethylation reactions, respectively. The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluoroacetophenone
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
